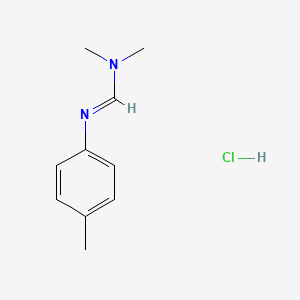
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride: is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 g/mol . This compound is also known by other names such as Formamidine, N,N-dimethyl-N’-(4-methylphenyl)- . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride typically involves the reaction of N,N-dimethylformamide with 4-methylbenzylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst such as sodium methoxide or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and distillation is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(4-methylphenyl)formamide , while reduction may produce N,N-dimethyl-N’-(4-methylphenyl)methanamine .
Scientific Research Applications
N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological or chemical effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N,N-dimethyl-N’-(4-methylphenyl)formamidine
- N,N-dimethyl-N’-(4-methylphenyl)imidoformamide
- Formamidine, 3,3-dimethyl-1-(4-methylphenyl)
Comparison: N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities . These differences make it valuable for specific research and industrial applications.
Properties
CAS No. |
10547-14-5 |
|---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-9-4-6-10(7-5-9)11-8-12(2)3;/h4-8H,1-3H3;1H |
InChI Key |
GWZXUUSMIGZTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)

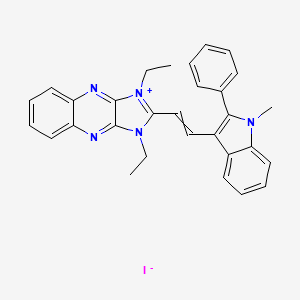

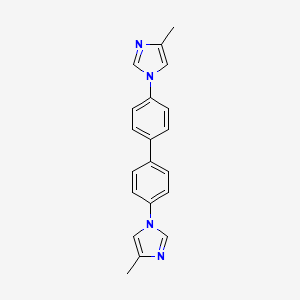
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
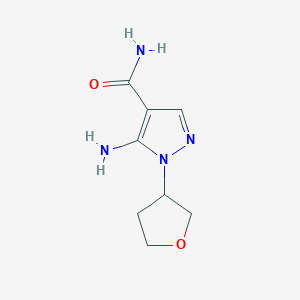
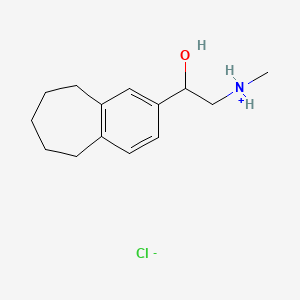
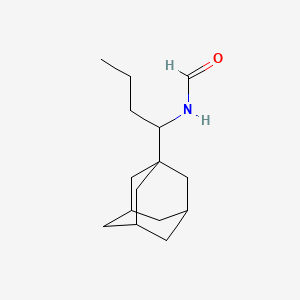
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
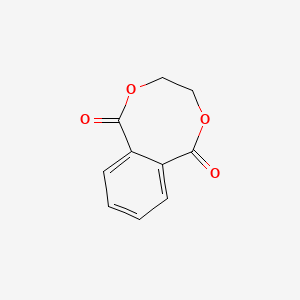
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
